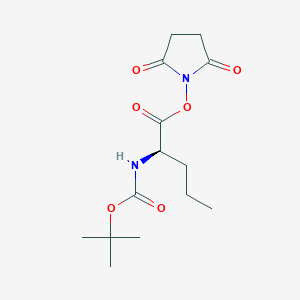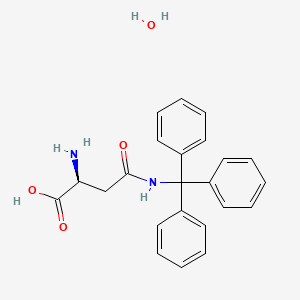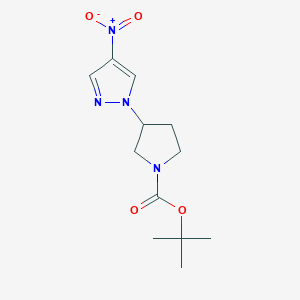
4-(Piperidin-3-yl)pyrimidin-2-amine
Overview
Description
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a chemical compound with the linear formula C9H15ClN4 . It is also known as N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride . This compound is used as an intermediate during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of “4-(Piperidin-3-yl)pyrimidin-2-amine” and its derivatives has been a subject of interest in recent scientific literature . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . The synthesis process often involves various intra- and intermolecular reactions .
Molecular Structure Analysis
The molecular structure of “4-(Piperidin-3-yl)pyrimidin-2-amine” is characterized by a six-membered piperidine ring attached to a pyrimidine ring . The piperidine ring is a common heterocyclic fragment present in many pharmaceutical compounds .
Chemical Reactions Analysis
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Physical And Chemical Properties Analysis
“4-(Piperidin-3-yl)pyrimidin-2-amine” is a solid compound with a molecular weight of 214.7 . It should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, such as 4-(Piperidin-3-yl)pyrimidin-2-amine , have been explored for their potential in cancer treatment. They are often investigated for their ability to inhibit specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation .
Antiviral Activity
The piperidine nucleus is a common feature in many antiviral compounds. Research into 4-(Piperidin-3-yl)pyrimidin-2-amine may reveal its efficacy in inhibiting viral replication or its use as a scaffold for developing novel antiviral agents .
Antimalarial Properties
Compounds with a piperidine structure have shown promise in the fight against malaria. They can be designed to target the parasite’s life cycle stages or to overcome resistance to existing antimalarial drugs .
Antimicrobial and Antifungal Uses
The structural versatility of piperidine derivatives makes them suitable candidates for developing new antimicrobial and antifungal agents. Their mode of action can include disrupting microbial cell walls or interfering with essential enzymes .
Antihypertensive Effects
Piperidine-based compounds can exhibit antihypertensive properties by acting on various targets such as calcium channels or angiotensin-converting enzyme (ACE), which are involved in blood pressure regulation .
Analgesic and Anti-inflammatory Applications
These compounds can modulate pain perception and inflammatory responses, potentially leading to new treatments for chronic pain and inflammatory diseases .
Anti-Alzheimer’s Disease
Research into piperidine derivatives includes their use in neurodegenerative diseases like Alzheimer’s. They may inhibit enzymes like acetylcholinesterase, which is involved in the progression of Alzheimer’s disease .
Antipsychotic and Anticoagulant Potential
The piperidine moiety is present in many psychotropic drugs. 4-(Piperidin-3-yl)pyrimidin-2-amine could be part of novel therapies for psychiatric disorders. Additionally, its structure could be utilized in creating new anticoagulants .
Mechanism of Action
Target of Action
The primary target of 4-(Piperidin-3-yl)pyrimidin-2-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
4-(Piperidin-3-yl)pyrimidin-2-amine interacts with PKB in an ATP-competitive manner . The compound provides nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction leads to changes in the activity of PKB, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The action of 4-(Piperidin-3-yl)pyrimidin-2-amine results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
The safety data sheet for “4-(Piperidin-3-yl)pyrimidin-2-amine” indicates that it is a hazardous substance . It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Piperidine derivatives, including “4-(Piperidin-3-yl)pyrimidin-2-amine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of active research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important task of modern organic chemistry .
properties
IUPAC Name |
4-piperidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNXYDKPFRKFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















